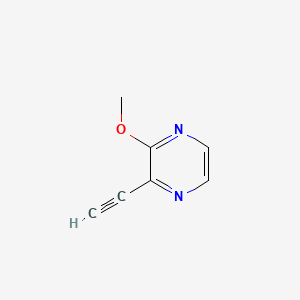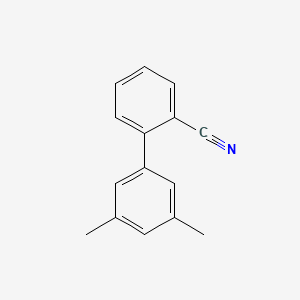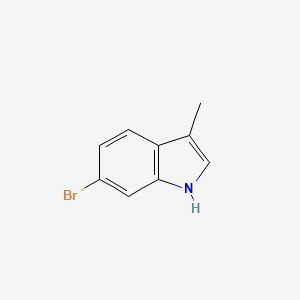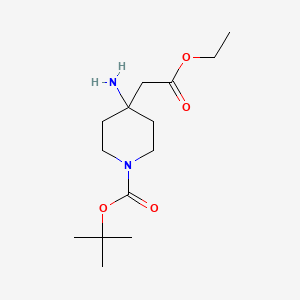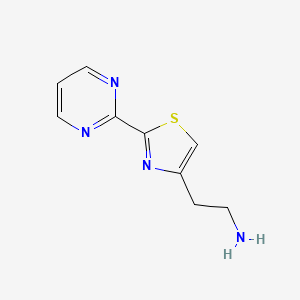
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine, also known as PTE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTE is a thiazole-based compound that has a pyrimidine ring attached to it. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes.
作用机制
The mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has also been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine. One area of interest is the development of new cancer treatments based on 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine's ability to inhibit the growth of cancer cells. Additionally, 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine's anti-inflammatory and neuroprotective properties could make it a potential candidate for the development of new drugs for the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine and its potential applications in scientific research.
合成方法
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromo-4-pyrimidinylketone in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine in high yield.
科学研究应用
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has been found to have a variety of applications in scientific research. One of the most promising areas of research involves the study of cancer cells. 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
属性
IUPAC Name |
2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYSWQCSLJGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

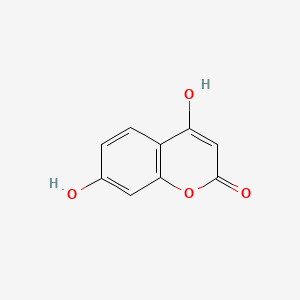
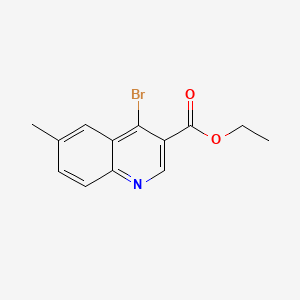
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)


